molecular formula C18H22FN3O5S B2507398 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine CAS No. 869075-45-6

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine

Cat. No.: B2507398
CAS No.: 869075-45-6
M. Wt: 411.45
InChI Key: DLOUHNMEMCASRG-UHFFFAOYSA-N
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Description

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both methoxy and fluoro functional groups, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-4-methoxyphenyl)sulfonylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O5S/c1-25-15-7-5-13(11-14(15)19)28(23,24)22-18(20)21-9-8-12-4-6-16(26-2)17(10-12)27-3/h4-7,10-11H,8-9H2,1-3H3,(H3,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOUHNMEMCASRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the reaction of 3,4-dimethoxyphenethylamine with suitable reagents to introduce the guanidine group. This is followed by the sulfonylation of the resulting intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using reagents such as sodium methoxide or potassium fluoride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of methoxy and fluoro groups can influence its binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine can be compared with other similar compounds, such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the 3,4-dimethoxyphenethyl group but lacks the sulfonyl and fluoro groups, resulting in different chemical and biological properties.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: This compound has additional methoxy groups, which can affect its reactivity and interactions.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide: This compound contains an acrylamide group, leading to different applications and reactivity.

The uniqueness of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Biological Activity

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine is a synthetic compound characterized by its unique chemical structure, which includes methoxy and fluoro functional groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities.

Structure and Composition

The compound's IUPAC name is 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-4-methoxyphenyl)sulfonylguanidine, and it has a molecular formula of C18H22FN3O5S. The presence of multiple functional groups contributes to its reactivity and biological interactions.

Synthesis

The synthesis typically involves multiple steps, starting with the reaction of 3,4-dimethoxyphenethylamine. Subsequent reactions introduce the guanidine group and involve sulfonylation with 3-fluoro-4-methoxybenzenesulfonyl chloride, optimizing conditions to maximize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and fluoro groups enhance its binding affinity, potentially modulating various signaling pathways .

Biological Assays

Research indicates that this compound exhibits significant activity in various biological assays. For instance:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Proliferation : Studies have shown that it can influence cell growth in certain cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. A notable study found that it reduced cell viability in breast cancer cell lines significantly .
  • Neuroprotective Effects : Another study highlighted its potential neuroprotective properties, suggesting that it may protect neuronal cells from oxidative stress .

Comparative Analysis

The following table summarizes the biological activities observed in various studies:

Study FocusBiological Activity ObservedReference
Anticancer ActivityInhibition of cell proliferation
Neuroprotective EffectsProtection against oxidative stress
Enzyme InhibitionModulation of specific metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this guanidine derivative, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Use stepwise nucleophilic substitution: React 3-fluoro-4-methoxybenzenesulfonyl chloride with a pre-synthesized guanidine intermediate (e.g., N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine) in anhydrous dichloromethane with triethylamine as a base .
  • Optimize temperature (0–5°C for sulfonylation) and stoichiometry (1:1.2 molar ratio of guanidine to sulfonyl chloride) to minimize side reactions .
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl; fluoro group on benzenesulfonyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ or [M–H]^-) and isotopic patterns consistent with fluorine and sulfur .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S, F percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the fluorine substitution on the benzenesulfonyl group influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density distribution and identify electrophilic/nucleophilic regions .
  • Compare reaction kinetics (e.g., hydrolysis rates) with non-fluorinated analogs in buffered solutions (pH 7.4, 37°C) .
  • Use X-ray crystallography to analyze bond lengths and angles, particularly C–F vs. C–H interactions in the crystal lattice .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

  • Methodology :

  • Conduct competitive binding assays with radiolabeled ligands (e.g., 3H^3H-guanidine derivatives) to identify target proteins .
  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics (association/dissociation rates) with purified enzymes .
  • Perform site-directed mutagenesis on suspected binding pockets (e.g., Kv channel subunits) to validate interaction sites .

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?

  • Methodology :

  • Cross-validate results using orthogonal assays (e.g., cell-based vs. cell-free systems) to rule out matrix effects .
  • Analyze solvent/detergent interference (e.g., DMSO concentrations >0.1% may alter membrane permeability) via dose-response curves .
  • Use isotopic tracing (e.g., 19F^{19}F-NMR) to monitor metabolic stability in complex biological media .

Q. What are the key stability challenges for this compound under physiological conditions, and how can they be mitigated?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products (e.g., hydrolysis of sulfonamide or guanidine groups) .
  • Stabilize formulations using lyoprotectants (e.g., trehalose) for freeze-dried powders or cyclodextrin complexes for aqueous solutions .

Q. What computational modeling approaches are recommended to predict binding affinity and interaction mechanisms?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) with homology-modeled protein structures to prioritize high-affinity targets .
  • Run molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100-ns trajectories .
  • Use QSAR models to correlate substituent electronegativity (e.g., fluorine) with inhibitory potency .

Data Contradiction Analysis

Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?

  • Methodology :

  • Evaluate pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) via LC-MS/MS to identify bioavailability bottlenecks .
  • Test prodrug strategies (e.g., acetyl-protected guanidine) to enhance membrane permeability .

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